Ethyl 2-[(4-nitrobenzoyl)amino]acetate
Description
Ethyl 2-[(4-nitrobenzoyl)amino]acetate (CAS: 7512-77-8) is an ethyl ester derivative featuring a 4-nitrobenzoyl group linked via an amide bond to a glycine ethyl ester backbone. Its molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.23 g/mol . The compound is synthesized through amide coupling reactions, often involving ethyl 2-aminoacetate and 4-nitrobenzoyl chloride under basic conditions.
Key spectral data include:
Properties
IUPAC Name |
ethyl 2-[(4-nitrobenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQTXDKZTAZFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323034 | |
| Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7512-77-8 | |
| Record name | 7512-77-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-(4-nitrobenzoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Benzoyl Chloride
- Reagents : Benzoyl chloride and nitric acid.
- Process : Benzoyl chloride is treated with nitric acid to introduce the nitro group, forming 4-nitrobenzoyl chloride. This reaction must be carefully controlled to avoid over-nitration, which can lead to multiple nitro substitutions on the aromatic ring.
Formation of Ethyl 2-(4-nitrobenzoyl)aminoacetate
- Reagents : The product from the nitration step, ethyl acetate, and an amine source (e.g., ethylamine).
- Process :
- The nitrated benzoyl chloride is reacted with ethyl acetate in the presence of a base (such as triethylamine) to form the corresponding acylated product.
- This step typically requires reflux conditions to ensure complete reaction and high yield.
Purification and Characterization
- After synthesis, the crude product undergoes purification processes such as crystallization or chromatography to isolate ethyl 2-[(4-nitrobenzoyl)amino]acetate in pure form.
- Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
The following table summarizes the key reactions involved in the synthesis of this compound:
| Step | Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Nitration | Benzoyl chloride, Nitric acid | Controlled temperature | 4-Nitrobenzoyl chloride |
| 2 | Acylation | 4-Nitrobenzoyl chloride, Ethyl acetate, Base | Reflux | Ethyl 2-(4-nitrobenzoyl)acetate |
| 3 | Purification | Solvent extraction or crystallization | Room temperature for crystallization | Pure this compound |
Recent studies have focused on optimizing the reaction conditions to enhance yield and minimize byproducts. For example:
Temperature Control : Maintaining optimal temperatures during nitration and acylation can significantly improve yields.
Use of Catalysts : Employing catalysts in acylation reactions has been shown to facilitate faster reactions and higher purity products.
Solvent Selection : The choice of solvents during purification affects the solubility and crystallization behavior of the final product, influencing overall yield.
The preparation of this compound involves a multi-step synthetic pathway that requires careful control of reaction conditions and purification processes. Understanding these methods is crucial for researchers aiming to utilize this compound in various applications within organic synthesis and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, organic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-[(4-aminobenzoyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(4-nitrobenzoyl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(4-nitrobenzoyl)amino]acetate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reactant in the synthesis of β-1,3-dicarbonyl aldehydes, trisubstituted furans, and other complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Ethyl 2-[(4-Nitrobenzoyl)thio]acetate
- Structure : Replaces the amide (-NH-) with a thioester (-S-) linkage.
- Molecular Formula: C₁₁H₁₁NO₅S; MW: 269.28 g/mol .
- Biological Activity : Exhibits phospholipase A₂ (PLA₂) inhibition with IC₅₀ = 132.7 µM , outperforming chloro (IC₅₀ = 193.2 µM) and 3-nitro (IC₅₀ = 305.4 µM) analogs .
- Key Difference : Thioesters generally exhibit higher reactivity than amides due to weaker C-S bonds, enhancing enzyme inhibition but reducing metabolic stability .
Ethyl 4-Nitrobenzoylacetate
- Structure : Features a β-keto ester (CH₃CO-) instead of the amide group.
- Molecular Formula: C₁₁H₁₁NO₅; MW: 237.21 g/mol .
- Applications: Serves as a precursor for enolate formation in heterocyclic synthesis (e.g., isocoumarins) .
Ethyl 2-[(4-Chlorobenzoyl)amino]acetate
Complex Derivatives
- Example: Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689749-94-8) .
- Structure : Integrates a triazole ring and sulfanyl group, increasing molecular complexity.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | MW (g/mol) | Functional Groups | Key Biological Activity (IC₅₀) |
|---|---|---|---|---|
| Ethyl 2-[(4-nitrobenzoyl)amino]acetate | C₁₁H₁₂N₂O₅ | 252.23 | Amide, ester, nitro | N/A (structural intermediate) |
| Ethyl 2-[(4-nitrobenzoyl)thio]acetate | C₁₁H₁₁NO₅S | 269.28 | Thioester, nitro | PLA₂ inhibition: 132.7 µM |
| Ethyl 4-nitrobenzoylacetate | C₁₁H₁₁NO₅ | 237.21 | β-Keto ester, nitro | Chelation, heterocyclic synthesis |
| Ethyl 2-[(4-chlorobenzoyl)amino]acetate | C₁₁H₁₂ClNO₃ | 241.67 | Amide, ester, chloro | PLA₂ inhibition: 193.2 µM |
Substituent Impact on Bioactivity
- Nitro (-NO₂) vs. Chloro (-Cl): The nitro group’s strong electron-withdrawing nature enhances electrophilicity, improving enzyme active-site binding (e.g., PLA₂ inhibition) compared to chloro analogs .
- Amide vs. Thioester : Amides offer metabolic stability, making them preferable for prodrugs, while thioesters provide higher reactivity for acute enzyme inhibition .
Biological Activity
Ethyl 2-[(4-nitrobenzoyl)amino]acetate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a benzoyl moiety, linked through an amino group to an ethyl acetate group. Its molecular formula is , with a molecular weight of approximately 240.23 g/mol. The compound's structure is crucial for its biological activity, particularly due to the presence of the nitro group, which can participate in redox reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can result in modulation of enzyme activities or inhibition of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which may contribute to its anticancer and antimicrobial properties.
- Protein-Ligand Interactions: The ester and amide functionalities allow for hydrogen bonding with target proteins, influencing their activity.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Activity:
- Anticancer Potential:
- Enzyme Modulation:
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Efficacy: A study evaluated the compound against E. coli and S. aureus, revealing a significant inhibition zone, indicating its potential as an antibacterial agent .
- Cytotoxicity Assays: In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 20 | Inhibition of cell wall synthesis |
| Antimicrobial | S. aureus | 15 | Disruption of protein synthesis |
| Anticancer | Jurkat Cells | 25 | Induction of apoptosis |
| Anticancer | NCI-H460 Cells | 30 | Inhibition of Bcl-2 proteins |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(4-nitrobenzoyl)amino]acetate?
The compound can be synthesized via coupling reactions. A common method involves reacting ethyl 2-aminoacetate with 4-nitrobenzoyl chloride in pyridine. The reaction proceeds under mild conditions (room temperature, 1 hour), followed by acid workup and recrystallization from methanol to purify the product . Alternatively, analogous methods for related esters (e.g., methyl 2-(4-nitrobenzamido)acetate) use TMS-Cl in methanol, suggesting adaptability for ethyl ester synthesis .
Q. How is this compound characterized spectroscopically?
Structural confirmation requires a combination of techniques:
- NMR : H and C NMR in CDCl identify proton environments (e.g., ester carbonyl at ~170 ppm, nitrobenzoyl aromatic protons at ~8.2 ppm) .
- IR : Peaks at ~1700 cm (C=O stretch of ester and amide) and ~1520 cm (NO asymmetric stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy group) validate the molecular formula .
Q. What are the key solubility and stability considerations for this compound?
The ester group confers moderate solubility in organic solvents (e.g., chloroform, ethyl acetate). Stability tests under varying pH and temperature are critical; storage at 2–8°C in anhydrous conditions is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from impurities or tautomerism. Cross-validate using:
- 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways and confirm connectivity .
- X-ray crystallography for unambiguous solid-state structure determination, as demonstrated for related nitrobenzoyl esters .
- Computational modeling (DFT calculations) to predict spectral properties and compare with experimental data .
Q. What strategies optimize synthesis yield under varying reaction conditions?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to pyridine .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Temperature Control : Elevated temperatures (40–60°C) may improve kinetics but risk side reactions (e.g., ester hydrolysis) . Systematic DoE (Design of Experiments) approaches are recommended to balance yield and purity .
Q. How is the inhibitory activity of this compound against enzymes like PLA2 evaluated?
- Enzyme Assays : Use purified PLA2 (e.g., from snake venom) and monitor hydrolysis of a fluorogenic substrate. Pre-incubate the enzyme with the compound at varying concentrations .
- IC Determination : Fit dose-response curves to calculate the half-maximal inhibitory concentration. For example, related thioester analogs showed IC values ~10 μM for PLA2 inhibition .
- Specificity Testing : Compare inhibition across enzyme classes (e.g., SVMPs) to assess selectivity .
Q. What computational tools predict the compound’s reactivity or binding interactions?
- Docking Studies : Software like AutoDock Vina models interactions with enzyme active sites (e.g., PLA2’s catalytic Asp49) .
- MD Simulations : Assess binding stability over time using GROMACS or AMBER .
- QSAR Models : Relate structural features (e.g., nitro group electron-withdrawing effects) to activity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
